molecular formula C6H12O6 B1274963 1,3-Dihydroxyacetone dimer CAS No. 62147-49-3

1,3-Dihydroxyacetone dimer

Cat. No. B1274963
CAS RN: 62147-49-3
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone dimer, also known as 2,5-Dihydroxydioxane-2,5-dimethanol, is a chemical compound with the empirical formula C6H12O6 . It is primarily used as an ingredient in sunless tanning products . It is also used as a catalytic agent, petrochemical additive, and a building block in organic synthesis .


Synthesis Analysis

1,3-Dihydroxyacetone dimer can be synthesized by reacting acetone with glyoxal in the presence of a nucleophile such as sodium hydroxide . The reaction product is then purified by chromatography and recrystallization to yield 1,3-dihydroxyacetone dimer .


Molecular Structure Analysis

The molecular weight of 1,3-Dihydroxyacetone dimer is 180.16 . The SMILES string for this compound is OCC1(O)COC(O)(CO)CO1 .


Chemical Reactions Analysis

1,3-Dihydroxyacetone dimer serves as a reagent in three-carbon nucleophilic or electrophilic component in various reactions .


Physical And Chemical Properties Analysis

1,3-Dihydroxyacetone dimer is a white to off-white powder . It has a melting point of 75-80 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Nucleophilic or Electrophilic Component

The compound acts as a three-carbon nucleophilic or electrophilic component in synthetic reactions . This dual functionality enables it to participate in a wide range of chemical reactions, contributing to the formation of new bonds and the creation of novel organic compounds.

Safety and Hazards

1,3-Dihydroxyacetone dimer causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

1,3-Dihydroxyacetone dimer is a commercially important chemical and is widely used in cosmetics, pharmaceuticals, and food industries . It is produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . The overwhelming majority of DHA produced worldwide is intended for application as a self-tanning agent in cosmetic formulations . If the peculiar reactivity of DHA was harnessed, DHA could help address current sustainability challenges encountered in the synthesis of specialty polymers, ranging from biocompatible polymers to innovative polymers with cutting-edge properties and improved biodegradability .

Mechanism of Action

Target of Action

It is known to be used as a reagent in various reactions , suggesting that it interacts with multiple targets depending on the specific reaction context. It’s also noted that it may cause respiratory irritation , indicating a potential interaction with the respiratory system.

Mode of Action

It is known to serve as a reagent in three-carbon nucleophilic or electrophilic component in various reactions . This suggests that it may interact with its targets through nucleophilic or electrophilic reactions, leading to changes in the chemical structure of the targets.

Biochemical Pathways

It is used as a model compound for studying the structure and function of carbohydrates , implying that it may be involved in carbohydrate-related biochemical pathways.

Result of Action

It is known to be used as a precursor in the synthesis of various compounds, such as nitric acid esters, lactic acid, phosphorus doped carbon quantum dots, and 1-methyl-5-hydroxymethylimidazole scaffolds . This suggests that its action results in the formation of these compounds.

Action Environment

The action of 1,3-Dihydroxyacetone dimer can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning that it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to be stored under an inert atmosphere and protected from moisture , indicating that its action and stability can be affected by the presence of oxygen and moisture.

properties

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314347
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,3-Dihydroxyacetone dimer

CAS RN

26776-70-5, 62147-49-3
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26776-70-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydroxyacetone (dimer)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1,3-dihydroxyacetone dimer?

A1: 1,3-Dihydroxyacetone dimer (also known as 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol) is formed by the dimerization of 1,3-dihydroxyacetone.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: [] provides detailed information on the different types of OH protons (α and β) present in the dimer.
    • Fourier Transform Infrared (FTIR) Spectroscopy: [, ] confirms the presence of characteristic functional groups like hydroxyl groups.
    • Gas Chromatography-Mass Spectrometry (GC-MS): [, , ] is used to identify and quantify the dimer in various samples, including plant extracts and reaction mixtures.

    Q2: How stable is 1,3-dihydroxyacetone dimer under different conditions?

    A2: While the provided research doesn't explicitly detail the stability of the dimer under various conditions, [] highlights the impact of concentration on its lifetime (τ) and longitudinal relaxation time (T1) in dimethyl sulfoxide solution. This suggests a potential for concentration-dependent stability variations. Further research is needed to fully characterize its stability profile under different temperature, pH, and storage conditions.

    Q3: Can 1,3-dihydroxyacetone dimer be used as a starting material in organic synthesis?

    A3: Yes, the dimer can be utilized as a starting material in organic synthesis. [] describes a method where 1,3-dihydroxyacetone dimer is reacted with trimethylsilyl chloride and triethylamine to protect the hydroxyl groups. This protected intermediate is then reacted with phenylmagnesium bromide to synthesize 2-phenylglycerol.

    Q4: What are the applications of 1,3-dihydroxyacetone dimer in biotechnology?

    A4: Research shows the dimer is a potential source of bioactive compounds. [] reports its presence in the liquid culture medium of Laelia speciosa seedlings grown in a temporary immersion bioreactor. This finding suggests its potential use in plant tissue culture and the production of valuable secondary metabolites.

    Q5: What analytical techniques are used to study 1,3-dihydroxyacetone dimer?

    A5: Several analytical techniques are employed to characterize and quantify 1,3-dihydroxyacetone dimer:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: [] provides structural information and insights into dynamic processes like exchange rates.
    • Fourier Transform Infrared (FTIR) Spectroscopy: [, ] confirms the presence of characteristic functional groups.
    • Gas Chromatography-Mass Spectrometry (GC-MS): [, , ] identifies and quantifies the dimer in complex mixtures.
    • Thermal Analysis (DTA): [] investigates its thermal behavior, including melting point and decomposition temperature.

    Q6: Are there any known safety concerns associated with 1,3-dihydroxyacetone dimer?

    A6: While the dimer itself is not explicitly flagged for safety concerns in the provided research, [] highlights that extracts containing it also contain other compounds (e.g., N-methyl-N-nitroso-2-propanamine) with potential cytotoxic, genotoxic, and toxicogenomic effects. This emphasizes the importance of careful analysis and understanding of the complete chemical profile of any extract containing the dimer before determining its safety.

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